Thermal Neutron Capture Cross-Section: Pinacolborane-10B vs. Natural-Abundance Pinacolborane
The boron-10 isotope in Pinacolborane-10B exhibits a thermal neutron capture cross-section of 3,837 barns, compared to <0.05 barns for boron-11, which constitutes ~80% of natural-abundance pinacolborane. This represents a >76,000-fold difference in neutron capture probability between the enriched and natural-abundance reagents [1]. The patent literature explicitly demonstrates that [¹⁰B]pinacolborane is the required intermediate for synthesizing [¹⁰B]-LBPA, which is the BNCT drug substance, because only the ¹⁰B-enriched reagent can deliver the requisite boron-10 payload for therapeutic neutron capture [2].
| Evidence Dimension | Thermal neutron capture cross-section |
|---|---|
| Target Compound Data | 3,837 barns (¹⁰B nucleus in Pinacolborane-10B) |
| Comparator Or Baseline | <0.05 barns (¹¹B nucleus in natural-abundance pinacolborane, ~80.1% abundance) |
| Quantified Difference | >76,000-fold higher for Pinacolborane-10B |
| Conditions | Thermal neutron energy (~0.025 eV); nuclear cross-section data from BNCT literature |
Why This Matters
For BNCT drug synthesis, only the ¹⁰B-enriched reagent provides the neutron capture efficiency necessary for therapeutic efficacy; natural-abundance material would require approximately 5-fold higher boron loading to achieve equivalent neutron capture, which is clinically infeasible.
- [1] Barth, R. F.; Coderre, J. A.; Vicente, M. G. H.; Blue, T. E. Boron Neutron Capture Therapy of Cancer: Current Status and Future Prospects. Clin. Cancer Res. 2005, 11 (11), 3987–4002. View Source
- [2] KR101922905B1. New synthetic method for [10B]-L-4-boronophenylalanine (LBPA) using [10B]pinacolborane. Gachon Biomedical Convergence Research Institute. Published 2018-11-28. View Source
